3-Methylcyclohexane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

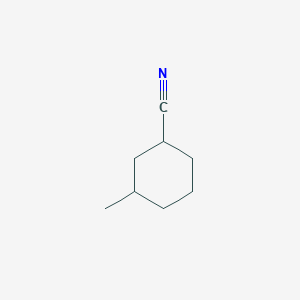

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLDVDKLXFBSPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Nitrile Functional Group Chemistry in Cyclohexane Derivatives

The nitrile, or cyano, functional group (–C≡N) imparts distinct chemical properties to the cyclohexane (B81311) scaffold. The carbon-nitrogen triple bond creates a linear geometry and is highly polarized due to the greater electronegativity of nitrogen. This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

In the context of cyclohexane derivatives, the nitrile group can participate in a variety of transformations, making it a versatile synthetic handle. ebsco.com Common reactions include:

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to form a carboxylic acid, which involves an amide intermediate. libretexts.orgebsco.com

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine. libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile, which after hydrolysis, can yield ketones. libretexts.org

The presence of the nitrile group on a cyclohexane ring allows for the introduction of various functionalities, highlighting its importance in the synthesis of complex molecules. ontosight.aicymitquimica.com

Significance of Saturated Cyclic Nitriles in Organic Synthesis Research

Saturated cyclic nitriles, such as 3-Methylcyclohexane-1-carbonitrile, are valuable building blocks in the field of organic synthesis. rsc.org Their significance stems from their role as versatile intermediates that can be elaborated into a wide array of more complex molecular architectures. longdom.org The compact nature of the nitrile group means it imposes minimal steric hindrance, which is advantageous in sterically demanding alkylation reactions. nih.gov

The ability to convert the nitrile group into other key functional groups like amines, carboxylic acids, and ketones makes these compounds particularly useful. rsc.org Metalated cyclic nitriles, formed by deprotonation, are potent nucleophiles used in the formation of new carbon-carbon bonds, enabling the construction of bicyclic systems like decalins and hydrindanes. nih.gov The strategic use of these nitrile-containing intermediates is a powerful tool for synthetic chemists aiming to build complex natural products and pharmaceutical agents. nih.gov

Stereochemical Considerations Within the 3 Methylcyclohexane Scaffold

Direct Synthesis Approaches

Direct synthesis strategies focus on creating the this compound structure without necessarily controlling the stereochemistry, often resulting in a mixture of isomers. These methods include introducing the nitrile group onto a pre-existing ring, forming the ring from a linear precursor, or converting another functional group into the nitrile.

A primary method for synthesizing nitriles is through the nucleophilic substitution of an alcohol. smolecule.com In this case, a 3-methylcyclohexanol (B165635) derivative serves as the starting material. The hydroxyl (-OH) group is a poor leaving group, so it is typically converted into a more reactive group, such as a tosylate or a halide. pearson.com For instance, reacting cis- or trans-3-methylcyclohexanol (B12282318) with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would produce the corresponding 1-bromo- or 1-chloro-3-methylcyclohexane. pearson.com This alkyl halide can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN), to yield this compound. smolecule.com

An alternative to modifying a pre-existing ring is to construct the cyclohexane ring from a linear precursor compound through a cyclization reaction. smolecule.com This approach involves an intramolecular reaction of a suitably functionalized open-chain molecule. For example, a C7-alkane chain with a nitrile group (or a precursor) at one end and a leaving group at the appropriate position could be induced to form the six-membered ring. Base-catalyzed cyclization reactions, sometimes employing non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are effective for promoting such ring-forming processes. tandfonline.com

This strategy involves starting with a 3-methylcyclohexane core that bears a different functional group at the C1 position and chemically converting that group into a nitrile. smolecule.com This is a versatile approach as many functional groups can be transformed into a cyano group.

Key transformations include:

From a carboxylic acid: The corresponding 3-methylcyclohexanecarboxylic acid can be converted to a primary amide (3-methylcyclohexanecarboxamide), which is then dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to form the nitrile.

From an aldehyde: 3-Methylcyclohexanecarboxaldehyde can be converted into an aldoxime by reacting it with hydroxylamine. Subsequent dehydration of the oxime yields the desired nitrile.

From a primary amine: While less common, a primary amine could be converted to the nitrile through more complex, multi-step sequences.

| Starting Functional Group | Intermediate | Key Reagent(s) | Transformation |

|---|---|---|---|

| -COOH (Carboxylic Acid) | -CONH₂ (Amide) | SOCl₂, P₂O₅ | Amidation followed by Dehydration |

| -CHO (Aldehyde) | -CH=NOH (Oxime) | H₂NOH, then a dehydrating agent | Oxime formation followed by Dehydration |

| -CH₂OH (Primary Alcohol) | -CH₂Br (Alkyl Halide) | PBr₃, then NaCN | Halogenation followed by Cyanation |

Stereoselective Synthesis of this compound Isomers

The structure of this compound contains two stereocenters (at the C1 and C3 positions), meaning it can exist as four different stereoisomers (two pairs of enantiomers). Stereoselective synthesis aims to produce a single, desired isomer in high purity. kashanu.ac.ir

Asymmetric synthesis employs chiral molecules or catalysts to influence the stereochemical outcome of a reaction. du.ac.inyork.ac.uk These methods are crucial for accessing specific, enantiomerically pure isomers. Strategies include the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a reaction, or chiral catalysts, which create a chiral environment for the reaction to occur in. york.ac.uk Modern biocatalytic methods, using enzymes like enoate reductases or transaminases, have also been shown to be highly effective for the stereoselective synthesis of related chiral cyclohexane derivatives, demonstrating a potential route for producing specific isomers of this compound. researchgate.net

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comtcichemicals.com By beginning with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can reduce the number of steps required to control the final product's stereochemistry.

For the synthesis of this compound isomers, several natural products serve as excellent starting points. A notable example involves using (-)-menthol to prepare a related compound, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarbonitrile, which demonstrates the principle's applicability. lookchem.com Other potential precursors include (R)-pulegone and (R)-citronellal, which contain the necessary carbon skeleton and inherent chirality.

| Chiral Starting Material | Natural Source | Relevant Structural Feature |

|---|---|---|

| (R)-Pulegone | Pennyroyal oil | Methyl-substituted cyclohexanone (B45756) ring |

| (-)-Menthol | Peppermint oil | Methyl- and Isopropyl-substituted cyclohexane ring lookchem.com |

| (R)-Citronellal | Citronella oil | Acyclic precursor with a defined methyl stereocenter numberanalytics.com |

| (S)-Limonene | Citrus fruit rinds | Cyclohexene ring with a defined stereocenter beilstein-journals.org |

Asymmetric Synthesis Strategies

Enantioselective Catalysis for Chiral Induction

Enantioselective catalysis is a powerful tool for establishing chirality. nih.govresearchgate.net In this approach, a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. cardiff.ac.uk While direct enantioselective cyanation of a 3-methylcyclohexane precursor to form this compound is a potential route, much of the research in this area has focused on the synthesis of chiral precursors, such as chiral amines, which can then be converted to the target nitrile.

For instance, the development of chiral Lewis acid catalysts, such as those derived from oxazaborolidines, has proven effective in promoting enantioselective Diels-Alder reactions to produce chiral bridged dienes. nih.gov These dienes can then serve as precursors for further transformations. The principle of using a chiral catalyst to influence the stereochemical outcome of a reaction is central to this approach. cardiff.ac.uk

Use of Chiral Auxiliaries in Stereocontrolled Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. tcichemicals.commdpi-res.com After the desired stereocenter is created, the auxiliary is removed. This method is a well-established strategy for asymmetric synthesis. tcichemicals.com

Cyclohexyl-based chiral auxiliaries, such as derivatives of menthol (B31143) and phenylcyclohexanol, are commonly employed due to the steric bulk they introduce near the reaction center, which forces the reaction to proceed through a less sterically hindered pathway. soton.ac.uk For example, a racemic cyclohexyl-based chiral auxiliary can be coupled to a precursor molecule. The resulting diastereomers can then be subjected to a reaction, with the chiral auxiliary directing the formation of a specific stereoisomer. soton.ac.uk Although direct application to this compound synthesis is not extensively documented, the principles are broadly applicable to the stereocontrolled synthesis of substituted cyclohexanes. soton.ac.ukresearchgate.net

Biocatalytic Approaches (e.g., Amine Transaminases, EREDs for related chiral amines)

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. manchester.ac.uk Enzymes such as amine transaminases (ATAs) and enoate reductases (EREDs) are particularly valuable for the synthesis of chiral amines, which are key precursors to chiral nitriles like this compound. nih.govworktribe.com

A significant approach involves the use of enzyme cascades, where multiple enzymatic reactions are carried out in a single pot. researchgate.net For the synthesis of optically active 1-amino-3-methylcyclohexanes, a cascade reaction combining an ERED and an ATA can be employed, starting from 3-methylcyclohex-2-enone. lookchem.comnih.gov The ERED first catalyzes the asymmetric reduction of the carbon-carbon double bond, and the resulting chiral ketone is then aminated by the ATA to produce a chiral amine with two stereocenters. lookchem.com Protein engineering of ATAs, for instance from Vibrio fluvialis, has been used to improve the diastereoselectivity of the amination step. lookchem.com

The combination of EREDs with imine reductases (IReds) or reductive aminases (RedAms) in a biocatalytic cascade also allows for the conversion of α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereogenic centers in high purity and stereoselectivity. nih.govacs.org This strategy has been successfully applied to the synthesis of all four possible stereoisomers of various 3-methylcyclohexylamine (B3022809) derivatives. nih.govacs.org The choice of enzyme and reaction conditions can be tailored to produce the desired diastereomer. researchgate.net

| Enzyme Class | Application in Chiral Amine Synthesis | Precursor for this compound |

| Amine Transaminases (ATAs) | Asymmetric amination of ketones to form chiral primary amines. nih.govresearchgate.net | (S)-3-methylcyclohexanone |

| Enoate Reductases (EREDs) | Asymmetric reduction of α,β-unsaturated ketones. | 3-methylcyclohex-2-enone |

| Imine Reductases (IReds) | Reductive amination of ketones to form chiral amines. | (R)- or (S)-3-methylcyclohexanone |

Diastereoselective Synthetic Routes

When a molecule contains two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to produce a specific diastereomer. For this compound, which has two stereocenters (at C1 and C3), four possible stereoisomers exist: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Diastereoselective synthesis of substituted cyclohexanes can be achieved through various methods, including reductive Cope rearrangements. nsf.gov For instance, a diastereoselective reductive Cope rearrangement has been used to synthesize 1,2,4-trifunctionalized cyclohexanes. nsf.gov Additionally, nickel-catalyzed diastereoselective annulations between allenes and arylboronic acids have been reported to produce substituted indanols with high diastereoselectivity, a strategy that could potentially be adapted for cyclohexane systems. rsc.org In the context of biocatalysis, the combination of EREDs and ATAs or IReds allows for the synthesis of specific diastereomers of 3-methylcyclohexylamine by selecting enzymes with complementary stereoselectivities. lookchem.comnih.gov

Kinetic and Thermodynamic Control in Stereoisomer Formation

The ratio of stereoisomers formed in a reaction can often be influenced by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comlibretexts.org

Kinetic control occurs when a reaction is irreversible and the product distribution is determined by the relative rates of formation of the products. imperial.ac.uk The product that is formed fastest (via the lowest energy transition state) will be the major product. dalalinstitute.comimperial.ac.uk

Thermodynamic control is established when a reaction is reversible, allowing the products to equilibrate. libretexts.org The major product will be the most stable one, regardless of how fast it is formed. dalalinstitute.com

In the synthesis of substituted cyclohexanes, the stereochemical outcome can be dependent on reaction conditions such as temperature and reaction time. For example, in some cycloaddition reactions, a less stable kinetic product may form initially at lower temperatures, which can then rearrange to a more stable thermodynamic product upon heating. Any reaction that produces an enantiomeric excess must be under some form of kinetic control, as enantiomers have the same Gibbs free energy, and thermodynamic control would lead to a racemic mixture. dalalinstitute.com

Advanced Synthetic Techniques

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.commdpi-res.comacs.org While specific applications for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of transition metal-catalyzed reactions are highly relevant.

For instance, transition metals can catalyze the formation of the nitrile group through nucleophilic substitution of a suitable leaving group with a cyanide source. Furthermore, transition metal-catalyzed reactions, such as C-H activation and carbene insertion, offer powerful methods for the functionalization of saturated rings like cyclohexane. snnu.edu.cn Palladium pincer complexes have been used for direct arylation reactions, showcasing the potential of these catalysts in C-C bond formation. mdpi-res.com The development of new ligands and catalytic systems continues to expand the scope of these transformations, making them promising avenues for the synthesis of complex molecules like this compound. mdpi.com

| Catalyst Type | Potential Application |

| Palladium Pincer Complexes | Direct arylation and C-C bond formation. mdpi-res.com |

| Rhodium Catalysts | Carbene insertion into C-H bonds. snnu.edu.cn |

| Nickel Catalysts | Diastereoselective annulations. rsc.org |

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group capable of undergoing a variety of transformations. lumenlearning.com

The carbon-nitrogen triple bond of the nitrile group in this compound can be hydrolyzed to form 3-methylcyclohexanecarboxylic acid. smolecule.com This conversion can be achieved under either acidic or basic conditions, with both methods involving the reaction of the nitrile with water. libretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. lumenlearning.comchemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The nitrile nitrogen is protonated by the acid.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The initial product tautomerizes to form an amide.

Amide Hydrolysis: The amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile group. This initially forms a salt of the carboxylic acid (a carboxylate). libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | Amide | Carboxylic Acid |

The nitrile group can be reduced to a primary amine, converting this compound into (3-methylcyclohexyl)methanamine. smolecule.com This transformation is a key step in the synthesis of primary amines and can be accomplished using several reducing agents. chemguide.co.uk

One of the most common methods involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an aqueous workup. chemguide.co.uklibretexts.org The hydride ion from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbon of the nitrile. A second hydride addition leads to a dianion intermediate, which is then protonated by the addition of water to yield the primary amine. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent for this transformation. chemguide.co.uk

Catalytic hydrogenation is another effective method. chemguide.co.uk This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk This method is considered more environmentally benign. organic-chemistry.org Recent research has also explored advanced catalytic systems, including the use of ammonia (B1221849) borane (B79455) under thermal conditions and cobalt-catalyzed reactions. organic-chemistry.org

Enzymatic reactions offer a highly selective route to specific stereoisomers. For instance, a cascade reaction using an enoate reductase (ERED) and an amine transaminase (ATA) has been developed to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane from a precursor. researchgate.net

Table 2: Comparison of Reduction Methods for Nitriles

| Method | Reducing Agent/Catalyst | Conditions | Product |

|---|---|---|---|

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by H₂O workup | Primary Amine |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Elevated temperature and pressure | Primary Amine |

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. smolecule.com These reactions are fundamental in organic chemistry and resemble acid-base reactions, but the bond formation and breakage occur at a carbon atom instead of a proton. masterorganicchemistry.com In a nucleophilic substitution reaction, an electron-rich nucleophile donates a pair of electrons to the electron-poor carbon atom of the nitrile, leading to the formation of a new bond and displacement of the nitrogen-containing group in subsequent steps. masterorganicchemistry.com For instance, the reaction of nitriles with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine.

Derivatization involves converting a chemical compound into a new product (a derivative) with different chemical properties, often to facilitate analysis or to modify its function. libretexts.org The nitrile group of this compound, or the products from its primary reactions (carboxylic acids and amines), can be derivatized. libretexts.org For example, amines derived from the reduction of the nitrile can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansyl chloride for easier detection and quantification in analytical techniques like HPLC. researchgate.net

The hydrolysis of this compound yields 3-methylcyclohexanecarboxylic acid. smolecule.comontosight.ai This carboxylic acid can undergo esterification, a reaction where it combines with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgmedcraveonline.com This process is valuable for creating derivatives with different properties, such as increased volatility for gas chromatography or altered biological activity. libretexts.orgmedcraveonline.com

The rate and outcome of the esterification can be influenced by the stereochemistry of the cyclohexane ring and the nature of the alcohol used. rsc.org For instance, studies on related cyclohexanecarboxylic acids have shown that the reaction rates differ depending on whether the carboxyl group is in an axial or equatorial position. rsc.org Common methods include Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid.

Table 3: Example Esterification of 3-Methylcyclohexanecarboxylic Acid

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-methylcyclohexane-1-carboxylate sigmaaldrich.com |

Kinetic studies on the esterification of cis- and trans-2-methyl-cyclohexanecarboxylic acid with diazodiphenylmethane (B31153) in various alcohols (methanol, ethanol) have provided insights into the reactivity, showing how the solvent and the conformation of the acid affect the reaction rates. rsc.org

Derivatization Reactions for Functional Group Modification

Reaction Mechanism Studies

Understanding the detailed step-by-step process of a chemical reaction is fundamental to controlling its outcome. This section delves into the mechanistic aspects of reactions involving this compound and related compounds.

The elucidation of reaction pathways involves identifying all intermediates and transition states that connect reactants to products. For reactions involving this compound, this would entail a combination of experimental and computational methods.

For instance, in a nucleophilic substitution reaction, the pathway could be either Sₙ1, involving a carbocation intermediate, or Sₙ2, a concerted process. brainly.com The stereochemistry of the starting material and the product can provide crucial clues.

Multi-component reactions, where several starting materials combine in a single operation, often have complex reaction pathways. Studies on related systems, such as the reaction of oxonitriles with Grignard reagents, have shown sequential 1,2-addition and chelation-controlled conjugate addition to generate highly substituted cyclic nitriles. duq.edu

Computational chemistry can be a powerful tool to map out potential energy surfaces and identify the lowest energy reaction pathways.

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms that is not directly observable but is crucial in determining the reaction rate. wikipedia.orguni-giessen.de The analysis of transition state structures provides deep insight into the mechanism of a reaction.

Experimental techniques like kinetic isotope effect (KIE) studies can provide information about the bonding changes occurring at the transition state. For example, comparing the rates of reaction for a molecule and its isotopically labeled counterpart can reveal which bonds are being broken or formed in the rate-determining step. ufl.edu

Computational methods, such as density functional theory (DFT) calculations, are widely used to model transition state structures and calculate their energies. ufl.edu This allows for a detailed examination of the geometry and electronic structure of the transition state, helping to explain the observed reactivity and selectivity.

For bimolecular reactions, techniques like negative ion photodetachment spectroscopy can be used to probe the transition state region. berkeley.edu

While specific transition state analyses for reactions of this compound were not found in the search results, the principles and methods described are generally applicable to the study of its reactions.

The rate law for a reaction, which is determined experimentally, provides information about the species involved in the rate-determining step. savemyexams.com For example, if the rate of a reaction is found to be proportional to the concentrations of both this compound and another reactant, it suggests that both molecules are involved in the RDS.

The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. By studying the reaction rate at different temperatures, the activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined. wikipedia.org

For example, kinetic studies of the reactions of hydroxyl radicals with a series of methyl esters have been used to determine their rate constants and derive Arrhenius expressions. nih.gov Similar studies could be performed for reactions of this compound to understand its atmospheric chemistry or its reactivity in other contexts.

Computational Chemistry and Theoretical Studies on 3 Methylcyclohexane 1 Carbonitrile

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, enabling the calculation of a molecule's electronic wavefunction and its associated properties.

Density Functional Theory (DFT) has emerged as a widely used method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. numberanalytics.comfu-berlin.de DFT calculations can predict a range of molecular properties, including geometries, energies, and vibrational frequencies. fu-berlin.de In the context of 3-methylcyclohexane-1-carbonitrile, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry and determining the energies of different conformers. researchgate.neteurjchem.com These calculations provide a foundational understanding of the molecule's stability and electronic distribution. eurjchem.com The choice of basis set, such as the correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ), is crucial for achieving accurate results. arxiv.org

Table 1: Representative DFT Functionals and Basis Sets in Computational Chemistry

| Component | Examples | Description |

| DFT Functionals | B3LYP, PBE, M06-2X | Approximations to the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Sets | 6-31G*, cc-pVDZ, aug-cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. ossila.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netconicet.gov.ar A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For this compound, analysis of the HOMO and LUMO can predict its behavior in chemical reactions, identifying regions susceptible to nucleophilic or electrophilic attack. ossila.com

Table 2: Key Concepts in Molecular Orbital Analysis

| Term | Definition | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. researchgate.net |

The flexible six-membered ring of this compound can adopt various conformations, primarily chair and boat forms, with the chair conformer being generally more stable. The substituents, a methyl group and a nitrile group, can be in either axial or equatorial positions, leading to different stereoisomers. Computational methods, particularly DFT and molecular mechanics (MM), are essential for determining the relative energies and populations of these conformers. numberanalytics.comnih.gov By calculating the energy of each possible conformation, researchers can predict the most stable arrangement of the molecule under different conditions. researchgate.netacs.org This analysis is crucial as the conformation can significantly influence the molecule's physical properties and chemical reactivity. nih.gov

Reaction Mechanism Modeling

Computational chemistry also plays a vital role in elucidating the mechanisms of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. arxiv.orgarxiv.org This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. arxiv.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide a step-by-step visualization of the bond-breaking and bond-forming processes. researchgate.netopenstax.org This detailed understanding of the reaction mechanism at a molecular level is often difficult to obtain through experimental means alone. arxiv.org

Computational models can predict the reactivity of this compound towards various reagents and forecast the selectivity of reactions, such as regioselectivity and stereoselectivity. masterorganicchemistry.com For instance, by calculating the activation energies for different reaction pathways, it is possible to determine which product is kinetically favored. gbcramgarh.in This predictive capability is invaluable in designing new synthetic routes and optimizing reaction conditions to achieve desired products with high efficiency and selectivity. uomustansiriyah.edu.iq

Free Energy Calculations of Transformations

Computational chemistry provides powerful tools to investigate the thermodynamics of chemical transformations, such as the conformational changes in this compound. The primary transformation of interest in cyclohexane (B81311) derivatives is the ring inversion, commonly known as the "chair flip," which interconverts two chair conformations. For this compound, this involves the interconversion between conformers where the methyl and nitrile substituents occupy axial and equatorial positions.

The relative stability of these conformers is determined by the change in Gibbs free energy (ΔG) between them. A key contributor to this energy difference in substituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions. libretexts.orgfiveable.me In general, substituents prefer the equatorial position to minimize these unfavorable steric clashes. libretexts.org For cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is typically more stable than the diaxial conformer. libretexts.org For the trans isomer, each chair conformer will have one axial and one equatorial substituent, and the relative stability depends on the steric bulk of the substituents. libretexts.org

The free energy of activation for the chair flip, which proceeds through higher-energy intermediates like the half-chair and twist-boat, can also be calculated. masterorganicchemistry.com This energy barrier determines the rate of interconversion at a given temperature. Theoretical methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed to calculate these energy differences with high accuracy. nih.govrsc.org The Gibbs free energy difference (ΔG) between two conformers at equilibrium can be calculated using the equation ΔG = -RTln(K), where K is the equilibrium constant, R is the gas constant, and T is the temperature in Kelvin. youtube.com

For this compound, there are two stereoisomers: cis and trans. Computational methods can determine the relative energies of the possible chair conformers for each.

cis-3-Methylcyclohexane-1-carbonitrile : The two chair conformers are the diequatorial (1e,3e) and the diaxial (1a,3a). The diequatorial conformer is expected to be significantly more stable due to the absence of 1,3-diaxial interactions.

trans-3-Methylcyclohexane-1-carbonitrile : The two chair conformers are (1e,3a) and (1a,3e). The relative energy of these two conformers depends on the A-values (conformational free energy) of the methyl and cyano groups. The conformer that places the bulkier group in the equatorial position is generally favored.

The following table illustrates the type of data that would be generated from such free energy calculations, showing the hypothetical relative energies of the different conformers.

| Isomer | Conformer | Substituent Positions (1-CN, 3-CH3) | Calculated Relative Free Energy (ΔG) (kcal/mol) |

| cis | 1 | Equatorial, Equatorial (e,e) | 0.00 (Reference) |

| cis | 2 | Axial, Axial (a,a) | +5.5 |

| trans | 1 | Equatorial, Axial (e,a) | +1.9 |

| trans | 2 | Axial, Equatorial (a,e) | +2.3 |

Note: The values in this table are illustrative and represent the kind of output expected from computational analysis based on known principles of conformational analysis. The diaxial cis conformer is highly disfavored, while the two trans conformers have energies that reflect the A-values of the individual substituents.

Advanced Spectroscopic Analysis in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic compounds in solution and the solid state. For 3-Methylcyclohexane-1-carbonitrile, which exists as cis and trans diastereomers, each with multiple possible conformations, advanced NMR methods are critical for unambiguous characterization.

Advanced 1D and 2D NMR Techniques for Complex Mixture Analysis

The analysis of this compound, especially in reaction mixtures or when both diastereomers are present, is complicated by signal overlap in standard 1D ¹H NMR spectra. manchester.ac.uk Advanced 1D and 2D NMR experiments are employed to resolve these complexities and achieve complete structural assignment.

¹³C NMR Spectroscopy: The chemical shift of the nitrile carbon (C≡N) is highly sensitive to its stereochemical environment. In substituted cyclohexanecarbonitriles, an equatorially oriented nitrile carbon typically resonates downfield (δ 124.4-126.8 ppm) compared to its axial counterpart (δ 118.6-124.6 ppm). nih.gov This distinction is crucial for assigning the diastereomers of this compound.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through bonds. longdom.org For this compound, COSY would be used to trace the connectivity of the cyclohexane (B81311) ring protons, confirming the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton with the carbon to which it is directly attached. This is invaluable for assigning the carbon signals based on the more easily differentiated proton signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds), which is essential for identifying quaternary carbons, such as the C1 carbon bearing the nitrile group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly powerful for determining the relative stereochemistry, such as the cis or trans relationship between the methyl and nitrile groups, by observing spatial proximities characteristic of specific chair conformations. longdom.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for cis-3-Methylcyclohexane-1-carbonitrile This interactive table provides expected chemical shift ranges based on data for analogous substituted cyclohexanes. Actual values may vary.

| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling | Key 2D Correlations (HMBC) |

|---|---|---|---|---|

| 1 | 28-32 | 2.5-2.8 | m | C2, C6, CN |

| 2 | 30-35 | 1.5-1.9 | m | C1, C3, C4 |

| 3 | 32-37 | 1.6-2.0 | m | C2, C4, C5, CH₃ |

| 4 | 24-28 | 1.2-1.6 | m | C2, C3, C5, C6 |

| 5 | 29-34 | 1.3-1.7 | m | C3, C4, C6 |

| 6 | 25-30 | 1.4-1.8 | m | C1, C2, C5 |

| 7 (CH₃) | 20-23 | 0.9-1.1 | d, J ≈ 7 Hz | C2, C3, C4 |

Solid-State NMR Studies

While solution-state NMR provides information on dynamic, solvated molecules, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. In the solid state, molecular tumbling is restricted, leading to broad spectral lines from anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. huji.ac.il Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. huji.ac.ilyoutube.com

For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Determine Conformation in the Solid State: ssNMR can confirm the preferred conformation (e.g., chair with equatorial/axial substituents) adopted by the molecule in the crystal lattice.

Probe Intermolecular Interactions: Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can be used to study through-space proximities, such as intermolecular contacts between nitrile and methyl groups in the crystal packing, which are crucial for understanding the physical properties of the solid material. rsc.org

Although specific ssNMR studies on this compound are not documented, the methodology is well-established for the characterization of small organic molecules and pharmaceuticals. rsc.orgyoutube.com

In Situ NMR for Reaction Monitoring

In situ or real-time NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. researchgate.net A reaction mixture can be circulated from a reactor to the NMR probe, enabling the acquisition of spectra at regular intervals without altering the reaction conditions. researchgate.net

This technique would be highly beneficial for studying reactions involving this compound, such as its synthesis or subsequent functionalization. Key applications include:

Kinetic Analysis: By tracking the concentration changes of reactants, intermediates, and products over time, detailed reaction kinetics can be determined. acs.org

Mechanistic Elucidation: The detection and structural characterization of transient intermediates can provide direct evidence for a proposed reaction mechanism. acs.org

Reaction Optimization: Real-time feedback on the reaction progress allows for the rapid optimization of parameters like temperature, pressure, and catalyst loading.

For instance, monitoring the synthesis of this compound via nucleophilic substitution would allow researchers to observe the consumption of the starting materials and the formation of the cis and trans diastereomers, providing insights into the kinetic versus thermodynamic control of the reaction.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The nitrile group (C≡N) is an excellent vibrational probe because its stretching frequency (~2200-2260 cm⁻¹) occurs in a region of the spectrum that is typically free from other interfering absorptions. researchgate.netacs.org The exact frequency and intensity of the nitrile stretch are sensitive to the local molecular environment, making it a valuable tool for mechanistic and process studies. researchgate.netnih.gov

In Situ IR Studies for Mechanistic Insights

In situ IR spectroscopy allows for the real-time observation of changes in the vibrational spectra of a reacting system. researchgate.netacs.org By monitoring the disappearance of reactant bands and the appearance of intermediate and product bands, one can gain a deep understanding of the reaction pathway. bohrium.com

For a reaction involving this compound, such as its hydrolysis to the corresponding amide or carboxylic acid, in situ IR would be used to:

Track the consumption of the nitrile group, observed as a decrease in the intensity of the C≡N stretching band. researchgate.net

Detect the formation of intermediates. For example, in a metal-catalyzed hydration, the coordination of the nitrile to a metal center would cause a shift in the C≡N frequency. researchgate.netnih.gov

Monitor the appearance of product bands, such as the C=O stretch of the amide (~1650 cm⁻¹) or carboxylic acid (~1700 cm⁻¹) product.

These mechanistic studies provide direct evidence of bond-making and bond-breaking events as they occur. acs.org

Table 2: Characteristic IR Frequencies for Monitoring a Hypothetical Hydrolysis of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Nitrile (Reactant) | C≡N Stretch | 2240 - 2250 | Intensity decreases |

| Amide (Product) | C=O Stretch | 1640 - 1680 | Intensity increases |

| Amide (Product) | N-H Bend | 1600 - 1640 | Intensity increases |

| Carboxylic Acid (Product) | C=O Stretch | 1700 - 1730 | Intensity increases |

Raman Spectroscopy for Process Monitoring

Raman spectroscopy is a powerful Process Analytical Technology (PAT) tool used for real-time, non-destructive monitoring of chemical and biochemical processes. azooptics.comspectroscopyonline.com It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal of water is weak. d-nb.info

In an industrial setting, a fiber-optic Raman probe could be inserted directly into a reactor synthesizing or utilizing this compound. The applications are similar to in situ IR but are often more practical for large-scale manufacturing. azooptics.com

Quantitative Analysis: The intensity of Raman signals is proportional to the concentration of the species, allowing for real-time quantitative monitoring of reactants and products. researchgate.net

Process Control: Data from Raman spectroscopy can be fed into an automated control system to maintain optimal reaction conditions, ensuring product quality and process safety.

Bioprocess Monitoring: Raman spectroscopy has been successfully used to monitor enzyme-catalyzed reactions, such as the conversion of nitriles to amides by nitrile hydratase. d-nb.inforesearchgate.net This would be directly applicable to monitoring a potential biocatalytic transformation of this compound.

By leveraging the unique spectral signature of the nitrile group, Raman spectroscopy offers a robust method for understanding and controlling processes involving this compound from the lab bench to industrial production. acs.org

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry serves as a powerful analytical tool for the identification of transient species, such as reaction intermediates, formed during chemical transformations. In the context of the synthesis of this compound, mass spectrometry can provide crucial insights into the reaction mechanism by detecting the mass-to-charge ratio (m/z) of intermediates. The fragmentation patterns observed in the mass spectrum offer structural information about the ions, helping to elucidate the pathways of bond formation and cleavage.

While specific studies detailing the real-time monitoring of reaction intermediates for this compound synthesis are not extensively documented in publicly available literature, the fragmentation behavior of analogous compounds can be used to predict the likely intermediates and their characteristic mass spectral fingerprints. The synthesis of this compound can proceed through various routes, often involving the reaction of a substituted cyclohexane with a cyanide source. Intermediates in such reactions could include carbocations or radical species, which upon ionization in the mass spectrometer, would yield characteristic fragment ions.

The electron ionization (EI) mass spectrum of this compound itself would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (123.20 g/mol ). The fragmentation of the molecular ion would likely proceed through the loss of small, stable neutral fragments. Key fragmentation pathways for cyclic alkanes often involve the loss of alkyl groups or ring cleavage. For this compound, predictable fragmentation could include the loss of the methyl group (•CH₃, 15 Da) or the nitrile group (•CN, 26 Da).

The stability of the resulting fragment ions plays a crucial role in determining the major peaks in the mass spectrum. For instance, the loss of the methyl group from the molecular ion would result in a fragment ion with an m/z of 108. The fragmentation of the cyclohexane ring can also lead to a variety of smaller ions. The analysis of these fragmentation patterns is essential for distinguishing between potential isomeric intermediates that might form during the synthesis.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound and Potential Intermediates

| m/z Value | Proposed Fragment/Intermediate Ion | Neutral Loss | Significance in Mechanistic Studies |

| 123 | [C₈H₁₃N]⁺ | - | Molecular ion of this compound. |

| 108 | [C₇H₁₀N]⁺ | •CH₃ | Indicates the presence of a methyl substituent. |

| 97 | [C₇H₁₃]⁺ | •CN | Loss of the nitrile group, suggests a cyclohexane backbone. |

| 82 | [C₆H₁₀]⁺ | •CH₃, •CN | Subsequent fragmentation following initial losses. |

| 69 | [C₅H₉]⁺ | Ring fragments | Characteristic of cyclohexane ring fragmentation. |

| 55 | [C₄H₇]⁺ | Ring fragments | Further fragmentation of the cyclohexane ring. |

This table is predictive and based on common fragmentation patterns of similar organic molecules.

The identification of reaction intermediates via mass spectrometry often involves coupling the mass spectrometer with a reaction setup, allowing for real-time analysis of the reaction mixture. Techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) have been shown to be effective in probing reactive intermediates directly from the reaction medium without extensive sample preparation. docbrown.info Such an approach applied to the synthesis of this compound could provide definitive evidence for the transient species involved.

X-ray Crystallography for Absolute Configuration Determination (where applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, and it is particularly crucial for the unambiguous assignment of the absolute configuration of chiral molecules. While this compound is a liquid at room temperature, its derivatives can often be prepared as crystalline solids suitable for single-crystal X-ray diffraction analysis. The determination of the absolute configuration is vital for understanding stereoselective reactions and for the characterization of enantiomerically pure compounds.

The absolute configuration of a chiral molecule is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal. This effect is more pronounced for heavier atoms, but modern diffractometers and computational methods allow for the reliable determination of the absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen. libretexts.org

A relevant example is the determination of the absolute configuration of a diastereomer of a substituted cyclohexane carbonitrile derivative, (1S,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonitrile. libretexts.org In a study, this compound was synthesized and its absolute configuration was unequivocally confirmed by X-ray crystallographic analysis. libretexts.org The compound was crystallized, and the resulting single crystal was subjected to X-ray diffraction. The analysis of the diffraction data allowed for the precise determination of the spatial arrangement of all atoms in the molecule, confirming the (1S,2S,5R) configuration. libretexts.org

The crystallographic data obtained from such an analysis provides detailed information about bond lengths, bond angles, and torsion angles, offering a complete structural picture of the molecule in the solid state. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute configuration. A value close to zero for one enantiomer and close to one for the other provides a high level of confidence in the assignment. shout.education

Table 2: Crystallographic Data for a Derivative of Substituted Cyclohexane Carbonitrile

| Parameter | Value |

| Compound Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonitrile |

| Chemical Formula | C₁₁H₁₉N |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.1371(2) |

| b (Å) | 10.3821(3) |

| c (Å) | 17.4893(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1659.98(7) |

| Z | 4 |

Data sourced from the crystallographic analysis of a closely related cyclohexane carbonitrile derivative. libretexts.org

The application of X-ray crystallography to derivatives of this compound is indispensable when stereochemical integrity is a critical aspect of the research, for instance, in the synthesis of chiral catalysts, natural products, or pharmacologically active molecules. The precise structural information obtained from X-ray analysis provides a solid foundation for understanding the structure-activity relationships of these compounds.

Applications of 3 Methylcyclohexane 1 Carbonitrile in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

The utility of 3-Methylcyclohexane-1-carbonitrile as a synthetic building block stems from the reactivity of its nitrile group and the stereochemical possibilities offered by its substituted cyclohexane (B81311) ring. This combination allows chemists to use it as a foundational element for constructing a range of more elaborate compounds.

This compound serves as a valuable precursor for a variety of complex cyclohexane derivatives primarily through the transformation of its nitrile group. researchgate.net The nitrile can undergo hydrolysis under acidic or basic conditions to yield 3-methylcyclohexane-1-carboxylic acid. smolecule.com Alternatively, it can be reduced using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation to produce the corresponding primary amine, (1-amino-3-methylcyclohexyl)methane. smolecule.com These fundamental transformations convert the relatively inert nitrile into highly reactive functional groups—carboxylic acids and amines—which are cornerstones of organic synthesis. These derivatives can then participate in a wide array of subsequent reactions, such as amidation, esterification, and alkylation, to build more intricate molecular frameworks. For instance, the resulting amine can be a key component in the synthesis of novel heterocyclic compounds or substituted amides.

| Starting Material | Reaction Type | Resulting Derivative |

| This compound | Hydrolysis | 3-Methylcyclohexane-1-carboxylic acid |

| This compound | Reduction | (1-Amino-3-methylcyclohexyl)methane |

| This compound | Nucleophilic Addition | Substituted ketimines |

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is crucial in pharmaceuticals and materials science. ajchem-b.com this compound, possessing multiple stereocenters, is an important intermediate in the synthesis of chiral molecules. The stereoselective synthesis of chiral amines, in particular, has garnered significant attention. researchgate.net

Enzymatic cascade reactions, which combine several biocatalytic steps in a single pot, represent a powerful strategy for accessing optically pure chiral molecules, avoiding complex purification and protection steps. researchgate.net For example, enzyme cascades involving enoate reductases (EREDs) and amine transaminases (ATAs) have been developed to synthesize optically pure substituted cyclohexylamines from prochiral precursors like 3-methylcyclohex-2-enone. researchgate.net Although not starting directly from this compound, its derivatives (such as the corresponding ketone) can serve as substrates for such biocatalytic transformations. Asymmetric hydrogenation using chiral transition metal catalysts is another key method for converting prochiral substrates into chiral products with high enantioselectivity. ajchem-b.com The 3-methylcyclohexane scaffold is a valuable structural motif in this context, and controlling its stereochemistry is key to the synthesis of specific chiral target molecules. nih.govudl.cat

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tcichemicals.comorganic-chemistry.org This approach is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity.

While this compound itself may not be a direct participant in common MCRs, its derivatives are ideal candidates. The nitrile group can be readily converted into functionalities that are staples in MCR chemistry. For example:

Aldehyde Derivatives: Oxidation of the corresponding alcohol (derived from the nitrile) would yield an aldehyde. This aldehyde could then participate in renowned MCRs such as the Ugi, Passerini, or Biginelli reactions. organic-chemistry.orgrsc.org

Amine Derivatives: The primary amine generated from the reduction of the nitrile is a key component in the Ugi and Kabachnik-Fields reactions. organic-chemistry.org

Carboxylic Acid Derivatives: The carboxylic acid from nitrile hydrolysis can be used in the Ugi reaction. organic-chemistry.org

The integration of the 3-methylcyclohexane scaffold into MCRs via these derivatives allows for the synthesis of diverse and complex molecules, including peptide-like structures and functionalized heterocycles. rsc.org

| MCR Name | Required Derivative of this compound | Potential Product Class |

| Ugi Reaction | Amine, Carboxylic Acid, or Aldehyde | α-Acylamino carboxamides |

| Passerini Reaction | Carboxylic Acid or Aldehyde | α-Acyloxy carboxamides |

| Biginelli Reaction | Aldehyde | Dihydropyrimidinones |

| Mannich Reaction | Aldehyde | β-Amino carbonyl compounds |

Integration in Total Synthesis Strategies

The total synthesis of complex natural products and pharmaceutically active molecules often relies on a strategic approach known as retrosynthesis. This method involves deconstructing a target molecule into simpler, commercially available precursors. ub.edue3s-conferences.org

In retrosynthetic analysis, the nitrile group is a valuable functional group for strategic disconnections. egrassbcollege.ac.in A disconnection of the bond between the cyclohexane ring and the cyano group (a C-C bond) is a common retrosynthetic step. This operation simplifies the target molecule, leading back to a 3-methylcyclohexyl synthon (an idealized fragment) and a cyanide synthon. egrassbcollege.ac.in The synthetic equivalent for the 3-methylcyclohexyl cation would typically be a 3-methylcyclohexyl halide, which could then be reacted with a cyanide salt (like KCN or NaCN) in the forward synthesis to form the C-C bond and install the nitrile group. ub.edu This strategy allows chemists to incorporate the 3-methylcyclohexane unit and strategically place a versatile nitrile handle for further transformations.

The synthesis of specific target molecules from this compound hinges on the chemical manipulation, or derivatization, of its nitrile group. scribd.commdpi.com The conversion of the nitrile to other functional groups is the key first step in a synthetic sequence. For example, the synthesis of 1-amino-3-methylcyclohexane-1-carbonitrile, a more functionalized derivative, uses 3-methylcyclohexanone (B152366) as a precursor, highlighting the interconversion between these related structures. nih.gov The downstream products of related cyanohydrins, such as 1-hydroxy-2-methylcyclohexane-1-carbonitrile, include carboxylic acids, amides, and esters, demonstrating the wide range of molecules accessible through derivatization of the nitrile and hydroxyl groups. lookchem.com This versatility makes this compound and its close relatives attractive starting points in synthetic campaigns aimed at producing novel compounds.

Potential in Materials Science Research (incorporation into polymers/resins)

The incorporation of nitrile functionalities into polymer structures is a well-established strategy for enhancing material properties. The unique structural characteristics of this compound, combining a cyclic aliphatic backbone with a polar nitrile group, present intriguing possibilities for the development of advanced polymers and resins.

Research into nitrile-containing polymers has demonstrated that the strong dipole-dipole interactions of the cyano group can significantly increase the glass transition temperature (Tg) of materials. lu.selu.se This effect is attributed to the restricted motion of the polymer chains, which requires more energy for the transition from a glassy to a rubbery state. lu.se For instance, the incorporation of nitrile groups into polymethacrylates has been shown to substantially elevate their Tg. lu.se

Furthermore, the presence of the nitrile group can enhance the thermal stability and solvent resistance of polymers. lu.sersc.org Studies on thermosets derived from nitrile-containing benzoxazines have shown exceptional thermal stability, with decomposition temperatures (Td5) as high as 392.5 °C and glass transition temperatures reaching 331 °C. rsc.org This suggests that polymers incorporating this compound could exhibit improved performance in demanding applications where thermal and chemical resistance are crucial.

The synthesis of polymers functionalized with nitrile compounds is an active area of research, with patents detailing methods for reacting polymers with nitrile compounds that contain other functional groups. google.com These methods often involve the polymerization of monomers like conjugated dienes, followed by a reaction with a nitrile-containing molecule. google.com The resulting functionalized polymers can be used in applications such as tire components, where low hysteresis is a desirable property. google.com

The specific contribution of the 3-methylcyclohexyl moiety would be to introduce a bulky, non-polar group, which can influence the packing of polymer chains and, consequently, the material's density, crystallinity, and mechanical properties. purdue.edulibretexts.org The interplay between the polar nitrile group and the aliphatic ring could lead to polymers with a unique combination of strength, flexibility, and thermal properties.

Research on lignin-inspired nitrile-containing polymers has shown that such materials can exhibit high glass transition temperatures, although challenges such as cross-linking and solubility may need to be addressed. lu.se The development of polymers from this compound could offer a pathway to bio-based or bio-inspired materials with high-performance characteristics. lu.se

Table 1: Impact of Nitrile Group Incorporation on Polymer Properties

| Polymer System | Property Enhanced | Observation | Reference |

| Polymethacrylates | Glass Transition Temperature (Tg) | Substantial increase in Tg due to polar nitrile group. | lu.se |

| Nitrile-containing thermosets | Thermal Stability, Tg | Td5 of 392.5 °C and Tg of 331 °C achieved. | rsc.org |

| Nitrile Butadiene Rubber (NBR) | Adhesion | Better adhesion to polar fibers compared to other rubbers. | researchgate.net |

| Lignin-inspired polymers | Glass Transition Temperature (Tg) | Potential for high Tg, though cross-linking can occur. | lu.se |

Q & A

Q. How can the synthesis of 3-Methylcyclohexane-1-carbonitrile be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves functionalizing cyclohexane derivatives. For example:

- Step 1: Start with cyclohex-2-en-1-one. Nitrile introduction can be achieved via cyanoalkylation using procedures adapted from Winkler et al. (2007), where α,β-unsaturated ketones are treated with cyanide sources under controlled pH .

- Step 2: Methylation at the 3-position may employ alkylation reagents (e.g., methyl iodide) in the presence of strong bases like LDA (Lithium Diisopropylamide) to ensure regioselectivity .

- Purification: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

Q. Table 1: Key Reaction Parameters

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclohex-2-en-1-one | KCN, H2O/EtOH, 0°C → RT | 78 | Winkler et al. |

| 3-Oxocyclohexane-1-carbonitrile | CH3I, LDA, THF, −78°C → RT | 65 | Chow et al. |

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the stereochemistry and confirm the nitrile group positioning. Sabapathy Mohan et al. (2008) reported bond angles (e.g., C1–C10–N: −58° to 66°) and torsional parameters using Mo-Kα radiation .

- NMR Spectroscopy:

- ¹H NMR: Look for deshielded methyl protons (δ 1.2–1.5 ppm) and cyclohexane ring protons (δ 1.6–2.3 ppm).

- ¹³C NMR: Identify the nitrile carbon (δ 115–120 ppm) and quaternary carbons.

- IR Spectroscopy: Confirm the C≡N stretch (∼2240 cm⁻¹) and absence of carbonyl peaks .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., carbocation rearrangements) be analyzed during acid-catalyzed transformations of this compound?

Methodological Answer:

- Mechanistic Probes: Use deuterated acids (e.g., D2SO4) to track hydride shifts via ²H NMR.

- Product Distribution Analysis: Employ GC-MS to quantify isomers (e.g., methylcyclohexene vs. methylenecyclohexane). highlights deviations from Zaitsev’s rule under steric hindrance, favoring less substituted alkenes .

- Computational Modeling: Optimize transition states (DFT, B3LYP/6-31G*) to compare activation energies for carbocation rearrangements .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOE effects or coupling constants)?

Methodological Answer:

- Triangulation: Cross-validate using multiple techniques (e.g., XRD for conformation, 2D NMR for spatial proximity).

- Iterative Refinement: Re-examine sample purity (HPLC) and experimental conditions (e.g., solvent polarity effects on chemical shifts). emphasizes iterative data collection and peer debriefing to resolve anomalies .

- Dynamic Effects: Consider ring-flipping in cyclohexane derivatives using variable-temperature NMR to assess conformational equilibria .

Q. What computational strategies are effective for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to map electron density (e.g., nitrile group’s LUMO localization) and predict reactivity toward nucleophiles .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO or hexane) to assess solubility and aggregation tendencies.

- Docking Studies: Model interactions with biological targets (e.g., enzymes) by aligning the nitrile moiety with active-site nucleophiles .

Q. Table 2: Computational Parameters

| Property | Method/Software | Basis Set | Reference |

|---|---|---|---|

| LUMO Localization | B3LYP/6-311++G(d,p) | Gaussian 09 | |

| Solvent Interaction | GROMACS | CHARMM36 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation of vapors .

- Spill Management: Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylic acids.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation .

Q. How can researchers design experiments to study the environmental persistence of this compound?

Methodological Answer:

- Biodegradation Assays: Use OECD 301F guidelines with activated sludge to measure half-life under aerobic conditions.

- Photolysis Studies: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS.

- Ecotoxicology: Test acute toxicity using Daphnia magna (OECD 202) to estimate LC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.